molecular formula C10H19N7O B5993779 4-amino-6-(dipropylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

4-amino-6-(dipropylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

Cat. No.: B5993779
M. Wt: 253.30 g/mol
InChI Key: LGTAOEMYXOBFPP-UHFFFAOYSA-N
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Description

4-amino-6-(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a synthetic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Properties

IUPAC Name

4-amino-6-(dipropylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N7O/c1-3-5-17(6-4-2)10-14-8(7(11)16-18)13-9(12)15-10/h18H,3-6H2,1-2H3,(H2,11,16)(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTAOEMYXOBFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves multiple steps. . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 4-amino-6-(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with receptors to modulate signal transduction pathways .

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